![molecular formula C8H5BrOS B2724651 2-Bromo-1-benzothiophen-4-ol CAS No. 1784087-17-7](/img/structure/B2724651.png)
2-Bromo-1-benzothiophen-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-Bromo-1-benzothiophen-4-ol, often involves coupling reactions and electrophilic cyclization reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-benzothiophen-4-ol consists of a benzothiophene ring with a bromine atom and a hydroxyl group attached to it. The molecular weight of this compound is approximately 229.1 g/mol .Chemical Reactions Analysis
Benzothiophenes, including 2-Bromo-1-benzothiophen-4-ol, can undergo various chemical reactions. For instance, they can participate in free radical reactions. In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including 2-Bromo-1-benzothiophen-4-ol, have garnered attention for their potential as anticancer agents. Researchers have evaluated their activity against various cancer cell lines, including ovarian cancer cells. The compound’s unique structure and interactions with cellular components make it a promising candidate for cancer therapy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzofuran compounds, such as 2-Bromo-1-benzothiophen-4-ol, exhibit anti-inflammatory properties. These molecules can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory conditions .
Antioxidant Activity
Oxidative stress contributes to aging and various diseases. Benzofuran derivatives possess antioxidant properties, scavenging free radicals and protecting cells from damage. 2-Bromo-1-benzothiophen-4-ol may serve as a natural antioxidant .
Antiviral Potential
Some benzofuran compounds exhibit antiviral activity. For instance, a novel macrocyclic benzofuran derivative has demonstrated anti-hepatitis C virus activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .
Synthetic Applications
Novel methods for constructing benzofuran rings have emerged. Researchers have discovered a unique free radical cyclization cascade, enabling the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling facilitates the construction of complex benzofuran ring systems with high yield and minimal side reactions .
Drug Lead Compound Exploration
Given the biological activities of benzofuran derivatives, including 2-Bromo-1-benzothiophen-4-ol, they are considered potential natural drug lead compounds. Researchers continue to investigate their therapeutic applications and structural relationships .
Mechanism of Action
While the specific mechanism of action for 2-Bromo-1-benzothiophen-4-ol is not explicitly mentioned in the search results, it’s worth noting that benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Safety and Hazards
While the specific safety and hazards of 2-Bromo-1-benzothiophen-4-ol are not explicitly mentioned in the search results, it’s important to handle all chemicals with care. For instance, one should avoid eating, drinking, or smoking when using this product, wash hands and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
Benzothiophenes, including 2-Bromo-1-benzothiophen-4-ol, have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . Therefore, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Future research may focus on developing novel and green methods for synthesizing such functional benzothiophene derivatives .
properties
IUPAC Name |
2-bromo-1-benzothiophen-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLABIBCRDEFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-benzothiophen-4-ol | |
CAS RN |
1784087-17-7 |
Source
|
Record name | 2-bromo-1-benzothiophen-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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